Diethyl (trifluoromethyl)propanedioate

Description

BenchChem offers high-quality Diethyl (trifluoromethyl)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (trifluoromethyl)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

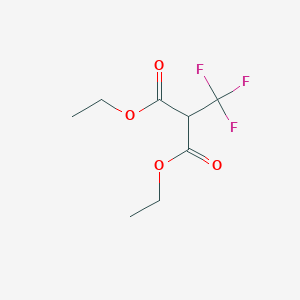

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-(trifluoromethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFVGHRRSTWOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40852489 | |

| Record name | Diethyl (trifluoromethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5828-96-6 | |

| Record name | Diethyl (trifluoromethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl 2-(trifluoromethyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Diethyl (trifluoromethyl)propanedioate CAS 105-53-3 properties

An In-depth Technical Guide to Diethyl Propanedioate (CAS 105-53-3)

A Note on Chemical Identification: The topic requested was "Diethyl (trifluoromethyl)propanedioate CAS 105-53-3". However, the CAS number 105-53-3 definitively corresponds to Diethyl propanedioate , a compound commonly known as Diethyl malonate . The trifluoromethylated version of this molecule is a distinct chemical with a different CAS number. Given that the CAS number is the most precise and stable identifier for a chemical substance, this guide will focus comprehensively on the properties, synthesis, and applications of Diethyl propanedioate (CAS 105-53-3).

Introduction and Strategic Importance

Diethyl propanedioate, more commonly referred to in laboratory and industrial settings as diethyl malonate (DEM), is a cornerstone reagent in synthetic organic chemistry. It is the diethyl ester of malonic acid.[1][2] While it occurs naturally in trace amounts in fruits like grapes and strawberries, its value lies in its synthetic versatility.[1][2] This guide provides an in-depth exploration of diethyl malonate, focusing on its fundamental properties, reactivity, and critical role as a precursor in the synthesis of a wide array of commercially significant compounds, particularly in the pharmaceutical and fine chemical industries.

The strategic importance of diethyl malonate stems from the unique reactivity of the central methylene (-CH2-) group. Flanked by two electron-withdrawing ester functionalities, the protons on this carbon are significantly acidic (pKa ≈ 14-16), facilitating easy deprotonation to form a stable carbanion.[1] This nucleophilic carbanion is the linchpin of diethyl malonate's utility, enabling predictable and high-yielding carbon-carbon bond formations. This guide will delve into the mechanistic basis of its key reactions and provide a framework for its application in complex molecular synthesis.

Nomenclature and Physicochemical Properties

A clear understanding of a reagent's identity and physical characteristics is paramount for its effective and safe use in a research and development setting.

Table 1: Chemical Identifiers for Diethyl Propanedioate

| Identifier | Value | Source(s) |

| CAS Number | 105-53-3 | [2] |

| IUPAC Name | Diethyl propanedioate | [2] |

| Common Names | Diethyl malonate, Malonic ester, DEM | [2] |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| SMILES | CCOC(=O)CC(=O)OCC | [2] |

| InChI Key | IYXGSMUGOJNHAZ-UHFFFAOYSA-N | [2] |

The physical properties of diethyl malonate define its handling, storage, and reaction conditions. It is a colorless liquid with a characteristic faint, fruity, or apple-like odor.[1][2]

Table 2: Physicochemical Properties of Diethyl Propanedioate

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Density | 1.055 g/cm³ at 20 °C | [3] |

| Melting Point | -50 °C (-58 °F; 223 K) | [2] |

| Boiling Point | 199 °C (390 °F; 472 K) at 1013 hPa | [2] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [4] |

| Autoignition Temp. | 424 °C (795.2 °F) | [4] |

| Vapor Pressure | 1.3 hPa at 40 °C | [5] |

| Water Solubility | Slightly soluble (~20 g/L at 20 °C) | [3] |

| Solubility | Miscible with ethanol, ether, chloroform, benzene | [6] |

| Refractive Index | ~1.413 - 1.416 at 20 °C | [6] |

Molecular Structure and Reactivity

The utility of diethyl malonate is a direct consequence of its molecular architecture. The central methylene group is activated by two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.

Caption: Workflow of the Malonic Ester Synthesis.

This sequence allows for the synthesis of a vast range of carboxylic acids and is a staple in pharmaceutical intermediate production. [1]

Knoevenagel Condensation

The Knoevenagel condensation is another powerful C-C bond-forming reaction where diethyl malonate serves as the active methylene component. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base (e.g., an amine like piperidine).

Experimental Workflow: General Protocol for Knoevenagel Condensation

-

Catalyst Activation: A weak base deprotonates a small, equilibrium amount of the diethyl malonate.

-

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone.

-

Dehydration: The intermediate aldol-type product undergoes dehydration (loss of water) to form a stable, conjugated α,β-unsaturated product.

For example, the reaction with benzaldehyde yields diethyl benzylidenemalonate. This reaction is crucial for synthesizing intermediates used in pharmaceuticals and polymers.

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. diethyl malonate, 105-53-3 [thegoodscentscompany.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

Diethyl 2-(Trifluoromethyl)malonate: A Comprehensive Guide to Structure, Acidity, and Synthetic Utility

An In-Depth Technical Guide for Researchers

Abstract

Diethyl 2-(trifluoromethyl)malonate is a pivotal building block in modern organic synthesis, primarily valued for its capacity to introduce the trifluoromethyl (CF₃) group into complex molecular architectures. The presence of the CF₃ moiety dramatically alters the molecule's electronic properties, most notably the acidity of the α-proton, which in turn governs its reactivity and synthetic applications. This guide provides an in-depth analysis of the compound's chemical structure, a detailed exploration of the physicochemical principles underlying its enhanced acidity, and a discussion of its synthesis and reactivity. Furthermore, it offers field-proven experimental protocols and safety considerations to aid researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent.

Part 1: Molecular Structure and Physicochemical Properties

Diethyl 2-(trifluoromethyl)malonate is a derivative of diethyl malonate where one of the α-hydrogens has been replaced by a trifluoromethyl group. The core structure consists of a central (α) carbon atom bonded to a hydrogen atom, a trifluoromethyl group, and two carboethoxy groups (-C(=O)OEt).

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This feature is the primary determinant of the compound's unique chemical properties and reactivity profile, distinguishing it significantly from its non-fluorinated parent, diethyl malonate.

Caption: Chemical structure of diethyl 2-(trifluoromethyl)malonate.

Table 1: Physicochemical Properties of Diethyl 2-(Trifluoromethyl)malonate and Related Compounds

| Property | Diethyl 2-(trifluoromethyl)malonate | Diethyl malonate[1][2] |

| CAS Number | 356-43-4 | 105-53-3 |

| Molecular Formula | C₈H₁₁F₃O₄ | C₇H₁₂O₄ |

| Molar Mass | 228.17 g/mol | 160.17 g/mol |

| Appearance | Colorless liquid (Expected) | Colorless liquid |

| Boiling Point | Not precisely reported | 199 °C |

| Density | Not precisely reported | 1.055 g/mL at 25 °C |

| pKa (α-proton) | Significantly < 13 (Estimated) | ~13 (in water)[3], 16.4 (in DMSO)[2] |

Part 2: The Profound Influence of the Trifluoromethyl Group on Acidity

The synthetic utility of malonic esters stems from the acidity of the protons on the central α-carbon. In standard diethyl malonate, the α-protons have a pKa of approximately 13, making them readily removable by common bases like sodium ethoxide.[4] This acidity arises because the resulting carbanion (enolate) is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

The substitution of a hydrogen atom with a trifluoromethyl group dramatically enhances this acidity. The mechanistic reasons for this are twofold:

-

Inductive Effect (-I Effect): Fluorine is the most electronegative element. The three fluorine atoms in the CF₃ group exert a powerful inductive electron-withdrawing effect. This effect polarizes the C-C bond, pulling electron density away from the α-carbon. This polarization destabilizes the C-H bond, making the proton more easily abstracted by a base.

-

Conjugate Base Stabilization: The primary factor is the potent stabilization of the resulting carbanion (conjugate base). The strong -I effect of the CF₃ group effectively disperses the negative charge on the α-carbon, significantly lowering the energy of the anion. This increased stability of the conjugate base translates directly to a lower pKa for the parent acid.

Caption: Deprotonation and stabilization of the resulting conjugate base.

Part 3: Synthesis and Reactivity Considerations

Synthesis

The synthesis of α-(trifluoromethyl)malonic esters can be challenging. A documented approach for the analogous dimethyl ester involves the reaction of the adduct of perfluoro-2-methylpropene with methanol, followed by treatment with sulfuric acid.[6] This highlights that specialized starting materials are often required. Direct trifluoromethylation of diethyl malonate is also a possible, though often complex, route explored with modern electrophilic trifluoromethylating agents.[7]

Reactivity and the Challenge of Base Sensitivity

The high acidity of the α-proton simplifies deprotonation, but the resulting enolate exhibits a critical sensitivity to strong bases. Under strongly alkaline conditions, the trifluoromethyl malonate system is prone to degradation. This proceeds via an elimination pathway where the enolate expels a fluoride ion to form a difluoromethylene intermediate, which can lead to the formation of non-fluorinated malonate byproducts.[6]

Causality of Experimental Choice: This inherent instability is the single most important factor governing the choice of reagents for reactions involving diethyl 2-(trifluoromethyl)malonate. The use of strong, traditional bases like sodium ethoxide (NaOEt) or sodium hydride (NaH), which are standard for malonic ester alkylations, can lead to low yields of the desired product due to competing decomposition pathways.

To circumvent this, milder, non-alkali metal bases are preferred. Cesium fluoride (CsF) has been demonstrated to be a particularly effective "neutral proton-removing agent" for this class of compounds.[6] It is sufficiently basic to deprotonate the highly acidic α-proton but gentle enough to minimize the fluoride elimination side reaction.

Part 4: Experimental Protocols and Methodologies

The following is a representative protocol for the alkylation of diethyl 2-(trifluoromethyl)malonate, adapted from a validated procedure for the dimethyl analog.[6] This self-validating system relies on the careful, slow addition of the acidic substrate to a mixture of the alkylating agent and a mild base to keep the instantaneous concentration of the sensitive enolate low.

Exemplary Protocol: Synthesis of Diethyl 2-Benzyl-2-(trifluoromethyl)malonate

Objective: To perform a C-alkylation at the α-position using benzyl bromide as the electrophile and cesium fluoride as the base.

Reagents & Equipment:

-

Diethyl 2-(trifluoromethyl)malonate (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Anhydrous Cesium Fluoride (CsF), powdered and dried (1.5 eq)

-

Anhydrous solvent (e.g., diglyme or DMF)

-

Three-neck round-bottom flask with magnetic stirrer, condenser, and dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Step-by-Step Methodology:

-

Setup: Assemble the dry three-neck flask under an inert atmosphere. Add the anhydrous CsF (1.5 eq) and benzyl bromide (1.2 eq) to the flask, followed by the anhydrous solvent.

-

Substrate Addition: Dissolve diethyl 2-(trifluoromethyl)malonate (1.0 eq) in a separate portion of the anhydrous solvent and load it into the dropping funnel.

-

Reaction: Heat the stirred suspension of CsF and benzyl bromide to 70-75 °C. Begin a slow, dropwise addition of the malonate solution over approximately 60-90 minutes.

-

Causality Insight: Slow addition is critical. It ensures that the generated enolate is formed in the presence of the electrophile (benzyl bromide), allowing for rapid alkylation and minimizing its lifetime in solution, thereby suppressing the decomposition pathway.

-

-

Completion: After the addition is complete, maintain the reaction at 70-75 °C with stirring for an additional hour to ensure full consumption of the starting material. Progress can be monitored by TLC or ¹⁹F NMR.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated brine solution to remove the solvent and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure diethyl 2-benzyl-2-(trifluoromethyl)malonate.

Caption: Experimental workflow for the alkylation of diethyl 2-(trifluoromethyl)malonate.

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for diethyl 2-(trifluoromethyl)malonate is not widely available, data from analogous compounds like diethyl malonate and other fluorinated esters provide a strong basis for safe handling procedures.

-

Primary Hazards: Based on related compounds, diethyl 2-(trifluoromethyl)malonate should be treated as a substance that can cause skin and serious eye irritation.[8][9] Inhalation of vapors may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

Impermeable gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep the container tightly closed when not in use. Store in a cool, dry place away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Trustworthiness Directive: The information provided here is for guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

Diethyl 2-(trifluoromethyl)malonate is a powerful synthetic intermediate whose utility is defined by the profound electronic influence of its trifluoromethyl group. This substituent dramatically increases the acidity of the α-proton, facilitating its use as a nucleophile. However, this same feature introduces a sensitivity to base-catalyzed degradation, which necessitates careful selection of reaction conditions, favoring milder bases like cesium fluoride over traditional alkali metal alkoxides. By understanding the causal relationships between its structure, acidity, and reactivity, researchers can effectively leverage this building block for the synthesis of complex, fluorinated molecules relevant to pharmaceuticals, agrochemicals, and materials science.

References

-

Takaoka, A., Iwakiri, H., & Ishikawa, N. (1979). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Bulletin of the Chemical Society of Japan, 52(11), 3377-3380. Available at: [Link]

-

Grzegorz, M., & Zofia, W. (1990). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene η-Complexation. J. Chem. Soc., Perkin Trans. 1, 1693-1698. Available at: [Link]

-

Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved February 24, 2026, from [Link]

-

Kiper, R. A. (n.d.). Properties of substance: diethyl malonate. Retrieved February 24, 2026, from [Link]

-

Pohár, S., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Portal. (n.d.). Diethyl Malonate - Common Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Grokipedia. (n.d.). Diethyl diethylmalonate. Retrieved February 24, 2026, from [Link]

-

Frontiers in Chemistry. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved February 24, 2026, from [Link]

-

Filo. (2025, September 29). Synthesis from Diethyl Malonate. Retrieved February 24, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 2,2-difluoromalonate. Retrieved February 24, 2026, from [Link]

-

The Journal of Organic Chemistry. (2013, November 19). Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, May 14). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). Diethyl malonate. Retrieved February 24, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of ethyl trifluoroacetate. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). ETHYL METHYLMALONATE. Retrieved February 24, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Retrieved February 24, 2026, from [Link]

Sources

- 1. Diethyl Malonate [commonorganicchemistry.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. diethyl malonate [chemister.ru]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. scispace.com [scispace.com]

- 7. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 8. 99783-25-2|Diethyl 2-(2,2,2-trifluoroethyl)malonate|BLD Pharm [bldpharm.com]

- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

pKa of alpha-trifluoromethyl malonate esters vs diethyl malonate

An In-depth Technical Guide to the Acidity of α-Trifluoromethyl Malonate Esters versus Diethyl Malonate

Executive Summary

The substitution of a proton with a trifluoromethyl (CF₃) group at the α-carbon of malonate esters dramatically increases the acidity of the remaining α-proton. This guide provides a detailed analysis of the physicochemical principles governing this enhanced acidity, comparing α-trifluoromethyl malonate esters with the widely used diethyl malonate. While a precise experimental pKa value for α-trifluoromethyl diethyl malonate is not readily found in current literature, a strong inference of a significantly lower pKa can be drawn from the powerful electron-withdrawing nature of the CF₃ group. This guide will establish the theoretical basis for this increased acidity, provide a comparative analysis with related compounds, and present a detailed experimental protocol for the precise determination of this value. Understanding this acidity differential is paramount for researchers in organic synthesis and drug development, as it directly impacts reaction conditions, enolate reactivity, and the strategic incorporation of fluorine into bioactive molecules.

Introduction: The Significance of Acidic C-H Bonds in Malonate Chemistry

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds.[1] Their utility stems from the acidity of the methylene protons (α-protons) situated between the two carbonyl groups. Deprotonation of this position creates a resonance-stabilized enolate, a potent nucleophile that can participate in a wide array of reactions, including alkylations and Michael additions.

The pKa of the α-proton is a critical parameter that dictates the choice of base and reaction conditions required for enolate formation. For diethyl malonate, this value is approximately 13 in aqueous solution and around 16.4 in dimethyl sulfoxide (DMSO). The introduction of electron-withdrawing substituents at the α-position can significantly lower this pKa, thereby facilitating enolate formation and influencing subsequent reactivity.

The trifluoromethyl (CF₃) group is an exceptionally potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] Its incorporation into organic molecules can profoundly alter their electronic properties, including acidity.[2][3] This guide provides an in-depth technical examination of the effect of α-trifluoromethyl substitution on the pKa of malonate esters, offering a comparative analysis against the parent diethyl malonate.

Physicochemical Principles: The Inductive Effect of the Trifluoromethyl Group

The acidity of a C-H bond is determined by the stability of the resulting carbanion upon deprotonation. The two ester groups in diethyl malonate stabilize the negative charge of the enolate through resonance. The introduction of a trifluoromethyl group at the α-position provides an additional and powerful stabilization mechanism: the inductive effect.

-

Inductive Effect (-I): The three fluorine atoms in the CF₃ group are highly electronegative, creating a strong dipole moment with the carbon atom. This makes the CF₃ group a powerful electron-withdrawing group, pulling electron density away from the α-carbon through the sigma bonds. This inductive withdrawal of electron density helps to delocalize and stabilize the negative charge of the carbanion formed upon deprotonation of the remaining α-proton.

This stabilization of the conjugate base leads to a significant increase in the acidity of the α-proton, and therefore, a lower pKa value for α-trifluoromethyl malonate esters compared to diethyl malonate.

Comparative pKa Analysis

| Compound | Substituent at α-carbon | pKa (in DMSO, unless noted) | Reference |

| Diethyl Malonate | H | ~16.4 | Inferred from multiple sources |

| Diethyl Fluoromalonate | F | 10.8 | [4] |

| Diethyl 2-Trifluoromethylmalonate | CF₃ | Estimated < 10 | Inferred from electronic effects |

The pKa of diethyl fluoromalonate is significantly lower than that of diethyl malonate, demonstrating the acidifying effect of a single fluorine atom.[4] Given that the trifluoromethyl group is a much stronger electron-withdrawing group than a single fluorine atom, it is highly probable that the pKa of diethyl 2-trifluoromethylmalonate is substantially lower than 10.8.

Experimental Determination of pKa: A Practical Guide

The precise determination of the pKa of an α-trifluoromethyl malonate ester can be achieved through potentiometric titration.[5][6][7] This method involves monitoring the pH of a solution of the ester as a standardized base is added.

Principle of Potentiometric Titration

A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8][9]

Detailed Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, such as 0.1 M tetrabutylammonium hydroxide (TBAH) in a suitable solvent like acetonitrile or DMSO to avoid issues with water.

-

Accurately prepare a solution of the α-trifluoromethyl malonate ester of known concentration (e.g., 0.01 M) in the chosen solvent.[8]

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode using standard buffer solutions appropriate for the solvent system.[8]

-

-

Titration Setup:

-

Place a known volume (e.g., 25 mL) of the ester solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized base into the solution.[8]

-

-

Titration Procedure:

-

Record the initial pH of the ester solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[6]

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

Implications for Organic Synthesis and Drug Development

The significantly lower pKa of α-trifluoromethyl malonate esters has profound implications for their application in synthesis.

-

Milder Reaction Conditions: The increased acidity allows for deprotonation with weaker bases and under milder conditions compared to diethyl malonate. This can improve the compatibility with sensitive functional groups in complex molecules.

-

Enhanced Reactivity of the Enolate: While the enolate is more readily formed, its stability may be slightly increased, potentially modulating its nucleophilicity. This can be advantageous in controlling the selectivity of certain reactions.

-

Access to Fluorinated Building Blocks: α-Trifluoromethyl malonate esters are valuable synthons for introducing the CF₃ group into a wide range of molecular scaffolds. The CF₃ group is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

The incorporation of a trifluoromethyl group can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, having a readily accessible and reactive building block like an α-trifluoromethyl malonate ester is of great interest to drug development professionals.

Conclusion

The substitution of an α-proton with a trifluoromethyl group in malonate esters results in a substantial increase in the acidity of the remaining α-proton. This is a direct consequence of the powerful electron-withdrawing inductive effect of the CF₃ group, which stabilizes the resulting enolate. While an experimental pKa value for diethyl 2-trifluoromethylmalonate is not prominently reported, a value significantly lower than that of diethyl malonate and even diethyl fluoromalonate is confidently predicted. This enhanced acidity makes α-trifluoromethyl malonate esters highly valuable reagents in organic synthesis, enabling reactions under milder conditions and providing a key building block for the introduction of the trifluoromethyl group into pharmaceuticals and other advanced materials. The experimental protocol provided herein offers a clear pathway for the precise determination of this important physicochemical parameter.

References

-

Development of Methods for the Determination of pKa Values. PMC. URL: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. URL: [Link]

-

α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Organic Chemistry Portal. URL: [Link]

-

a) Experimental pKa and the calculated gas‐phase acidities (ΔH in... ResearchGate. URL: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. URL: [Link]

-

Five Key Factors That Influence Acidity. Master Organic Chemistry. URL: [Link]

-

Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman ChemLab. URL: [Link]

-

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. PDF. URL: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. URL: [Link]

-

Lewis Acid-Catalyzed Selective Mono- fluorination of Malonates Using Me-NFSI. URL: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. chem321labspring11. URL: [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. URL: [Link]

-

THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. MASSACHUSETTS INSTITUTE OF TECHNOLOGY. URL: [Link]

-

Trifluoromethyl group. Wikipedia. URL: [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. URL: [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. URL: [Link]

-

Novel Bifunctionalization of Activated Methylene: Base-Promoted Trifluoromethylthiolation of β-Diketones with Trifluoromethanesulfinyl Chloride. PubMed. URL: [Link]

-

ACTIVE METHYLENE COMPOUNDS. eGyanKosh. URL: [Link]

-

Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. IvyPanda. URL: [Link]

-

ORGANIC CHEMISTRY. URL: [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.mit.edu [web.mit.edu]

The Fluorine Scaffold: Strategic Utilization of Diethyl (Trifluoromethyl)propanedioate

Topic: Diethyl (trifluoromethyl)propanedioate as a Fluorine Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Diethyl (trifluoromethyl)propanedioate (CAS: 37739-05-2), often referred to as diethyl 2-(trifluoromethyl)malonate, represents a specialized class of fluorinated building blocks. Unlike its non-fluorinated parent, this compound introduces the metabolically privileged trifluoromethyl (

This guide addresses the specific reactivity profile of this building block. Researchers often underestimate the profound electronic impact of the

Chemical Profile & The "Nucleophilicity Paradox"

To successfully utilize diethyl (trifluoromethyl)propanedioate, one must first understand how the

The Electronic Tug-of-War

In standard diethyl malonate, the

-

Acidity: The

-proton becomes significantly more acidic (estimated pKa < 10). -

Stability: The resulting enolate is highly stabilized, dispersing the negative charge effectively across the carbonyls and the fluorine atoms (negative hyperconjugation).

-

The Paradox: While the enolate forms easily, its high stability renders it a poor nucleophile . It reacts sluggishly with alkyl halides compared to non-fluorinated malonates.

Implication for Protocol Design: Standard

-

High-Energy Electrophiles: Allylic, benzylic, or highly activated alkyl halides.

-

Polar Aprotic Solvents: DMF or DMSO to strip cations and enhance enolate reactivity.

-

Alternative Pathways: Prioritizing heterocycle formation (reacting the esters) over carbon alkylation.

Physical Properties Table

| Property | Data | Relevance |

| Formula | Core scaffold for | |

| MW | 228.17 g/mol | - |

| Boiling Point | ~80-82°C (10 mmHg) | Volatile; requires careful concentration. |

| Density | ~1.22 g/mL | Denser than standard malonates. |

| Stability | Moisture Sensitive | Esters hydrolyze; |

Synthetic Workflows

Workflow A: Synthesis of Trifluoromethylated Heterocycles

The most robust application of this building block is in the synthesis of pyrimidines and purine analogs. Here, the low nucleophilicity of the

Target: 5-(Trifluoromethyl)pyrimidine-4,6-diols (Tautomeric with diones).

Validated Protocol: Condensation with Amidines

-

Reagents: Diethyl (trifluoromethyl)propanedioate (1.0 eq), Amidine/Urea derivative (1.1 eq), NaOEt (2.5 eq).

-

Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step:

-

Base Preparation: Freshly prepare NaOEt by dissolving sodium metal in anhydrous ethanol under

. -

Addition: Add the amidine hydrochloride (or urea) to the ethoxide solution. Stir for 15 min to liberate the free base.

-

Cyclization: Add Diethyl (trifluoromethyl)propanedioate dropwise at room temperature.

-

Note: The solution may turn yellow/orange.

-

-

Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC (the starting malonate is less polar than the product).

-

Workup: Cool to RT. Acidify with 1M HCl to pH ~2 to precipitate the pyrimidine diol. Filter and wash with cold water.

Workflow B: Accessing -Trifluoromethyl Acids (Decarboxylation)

This pathway is used to create

Mechanism: Hydrolysis

Step-by-Step:

-

Hydrolysis: Treat the diester with KOH (2.2 eq) in EtOH/H2O (1:1) at reflux for 4 hours.

-

Isolation of Diacid: Acidify and extract the 2-(trifluoromethyl)malonic acid.

-

Decarboxylation: Heat the neat diacid or use a high-boiling solvent (e.g., xylene) at 140–160°C.

-

Critical: The

group stabilizes the intermediate carbanion, facilitating

-

Visualizing the Reactivity

The following diagram illustrates the divergent pathways available for this building block, distinguishing between the "Hard" path (Alkylation) and the "Soft/Preferred" path (Condensation).

Caption: Divergent synthetic pathways for Diethyl (trifluoromethyl)propanedioate. Note the preferred routes (green/yellow) versus the kinetically challenged alkylation route (dashed).

Mechanistic Causality & Troubleshooting

Why Alkylation Fails (and how to fix it)

If you must alkylate the central carbon (to create a quaternary center with a

The Fix:

-

Counter-ion Effect: Switch from Sodium (Na+) to Cesium (

). Use -

Phase Transfer Catalysis: Use TBAB (Tetrabutylammonium bromide) in a biphasic system (Toluene/50% NaOH). This pumps the enolate into the organic phase as a reactive ion pair.

-

Electrophile Selection: Limit alkylation to methyl iodide, benzyl bromides, or allyl bromides. Secondary alkyl halides will almost exclusively undergo elimination (E2) due to the basicity of the conditions required to generate the enolate.

Safety Note: Retro-Claisen Decomposition

Under strongly basic conditions with heating, fluorinated malonates can undergo "Retro-Claisen" cleavage, losing an ester group to form ethyl trifluoroacetate.

-

Prevention: Avoid prolonged heating with ethoxide if the condensation reaction is not proceeding. Monitor the disappearance of the starting material strictly.

References

-

Synthesis of Trifluoromethylated Pyrimidines

-

Reactivity of Fluorinated Malonates

-

Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.[6]

- Source: Beilstein Journal of Organic Chemistry (2020).

- Context: Discusses the difficulties in hydrolyzing/decarboxylating highly fluorinated malonate derivatives, providing analogous mechanistic insights for the trifluoromethyl variant.

-

URL:[Link]

-

-

General Fluorine Chemistry Principles

- Title: Fluorine in Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry (Perspectives).

- Context: Foundational text explaining the electronic effects of CF3 on adjacent pKa and metabolic stability.

-

URL:[Link]

-

Malonate Alkylation Nuances

-

Title: Common side products in the alkylation of diethyl malonate.[7]

- Source: BenchChem Technical Guides.

- Context: Provides baseline protocols for malonate alkylation which serve as the control when comparing fluorin

-

Sources

- 1. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Strategic Incorporation of Trifluoromethyl Groups via Malonic Ester Synthesis

Executive Summary: The Fluorine Conundrum

The incorporation of a trifluoromethyl (

This guide addresses the specific reactivity profile of the

The Electronic Landscape: Why Standard Protocols Fail

To successfully manipulate

The vs. Nucleophilicity Inversion

In a standard malonic ester synthesis, the stability of the enolate drives the reaction. The

-

Hyper-Acidity: The strong inductive effect (

) of the -

Nucleophilic Mismatch: Counter-intuitively, while the enolate forms easily, it is a poor nucleophile .[1] The electron density is tightly held by the electron-withdrawing

group and the two carbonyls. -

The "Hard" Enolate: The resulting anion is extremely "hard," making it sluggish in

reactions with "soft" alkyl halides.[1]

Strategic Implication: Do not attempt to alkylate a pre-existing 2-(trifluoromethyl)malonate with an alkyl halide.[1] The yield will be negligible.[1] Instead, alkylate first, then trifluoromethylate.

Primary Methodology: Electrophilic Trifluoromethylation[2][3][4]

The most robust route to

Mechanistic Pathway (Cu-Catalyzed)

The reaction between a malonate enolate and Togni’s reagent is often catalyzed by Copper(I), proceeding via a Single Electron Transfer (SET) radical mechanism rather than a pure

Figure 1: The SET radical pathway for Cu-catalyzed trifluoromethylation prevents the steric repulsion often seen in direct ionic attacks.

Comparison of Electrophilic Reagents

| Reagent | Type | Activation Mode | Pros | Cons |

| Togni Reagent II | Hypervalent Iodine | Lewis Acid / Cu(I) | Bench stable, high reactivity, solid | Atom economy (iodobenzoate waste) |

| Umemoto Reagent | Sulfonium Salt | Base / SET | High redox potential | Hygroscopic, lower solubility |

| Gas | UV / Radical | Atom economical | Gas handling, poor selectivity | |

| Ruppert-Prakash | Silane ( | Fluoride ( | Nucleophilic source (requires oxidative switch) | Not direct for malonates |

Validated Protocol: Cu-Catalyzed Trifluoromethylation[6][7]

This protocol is optimized for the trifluoromethylation of diethyl 2-alkylmalonates.[1]

Reagents:

-

Substrate: Diethyl 2-methylmalonate (1.0 equiv)

-

Reagent: Togni Reagent II (1.2 equiv)

-

Catalyst: CuI (10 mol%)[1]

-

Base:

(2.0 equiv) or -

Solvent: DCM or DMF (0.2 M)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add CuI (10 mol%) and Togni Reagent II (1.2 equiv).[1]

-

Solvation: Add anhydrous DCM. Note: DMF increases rate but complicates workup; DCM is preferred for cleaner isolation.[1]

-

Substrate Addition: Add the diethyl 2-methylmalonate (1.0 equiv) followed by the base (

).[1] -

Reaction: Stir vigorously at room temperature for 12–24 hours. The reaction mixture will turn from a suspension to a distinct colored solution (often blue/green depending on Cu oxidation state).[1]

-

Quench: Filter through a celite pad to remove inorganic salts and the iodobenzoate byproduct.[1]

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

-

Critical QC:

malonates are distinct on

-

The "Hydrolysis Trap" (Critical Troubleshooting)

The most common failure point is not the synthesis of the ester, but its hydrolysis to the acid.

The Problem: The electron-withdrawing nature of the

-

Retro-Claisen Fragmentation: Cleavage of the C-C bond rather than the ester bond.

-

Decarboxylation: Spontaneous loss of

before acidification.[1]

The Solution: Acidic Hydrolysis or Decarboxylative Krapcho conditions.[1]

Figure 2: Decision matrix for the hydrolysis of fluorinated malonates. Basic conditions are high-risk.

References

-

Electrophilic Trifluoromethylation Mechanism

-

Copper-Catalyzed Protocols

-

Hydrolysis Challenges of Fluorinated Esters

-

Togni Reagent Overview & Stability

Sources

Introduction: The Emerging Role of Diethyl (Trifluoromethyl)propanedioate in Advanced Synthesis

An In-depth Technical Guide to the Solubility of Diethyl (Trifluoromethyl)propanedioate in Organic Solvents

Diethyl (trifluoromethyl)propanedioate, a fluorinated analog of diethyl malonate, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] Specifically, the -CF3 group is known to enhance metabolic stability, increase lipophilicity, and modify the electronic characteristics of a molecule, which are all critical parameters in the design of new drugs and specialized materials.[1][2][3]

While diethyl malonate is a well-established and versatile building block in organic synthesis,[4][5][6] the properties of its trifluoromethylated counterpart are less documented. This guide, therefore, serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the predicted solubility of diethyl (trifluoromethyl)propanedioate in a range of common organic solvents. The predictions herein are based on the known solubility profile of diethyl malonate and established principles of how trifluoromethyl groups influence molecular interactions and solubility.[2][3][7]

This document also provides a detailed, self-validating experimental protocol for the quantitative determination of this compound's solubility, empowering researchers to verify and expand upon the foundational information presented.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[8] To predict the solubility of diethyl (trifluoromethyl)propanedioate, we must first consider its molecular structure in comparison to its non-fluorinated analog, diethyl malonate.

Diethyl malonate is a colorless liquid that is miscible with many common organic solvents such as ethanol, ether, chloroform, and benzene, but only slightly soluble in water.[5][9][10][11] This solubility profile is a result of the balance between the polar ester functional groups and the nonpolar ethyl and methylene groups.

The substitution of a hydrogen atom with a trifluoromethyl group introduces several significant changes:

-

Increased Lipophilicity and Hydrophobicity: The -CF3 group is highly lipophilic and hydrophobic.[1][3] This property generally increases a molecule's solubility in nonpolar and moderately polar, aprotic solvents.

-

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing group.[1][3] This can influence the polarity and reactivity of the molecule.

-

Steric Effects: The trifluoromethyl group is bulkier than a hydrogen atom, which can affect how the molecule packs in a crystal lattice and interacts with solvent molecules.[3]

Based on these principles, it is predicted that diethyl (trifluoromethyl)propanedioate will exhibit enhanced solubility in nonpolar and polar aprotic solvents compared to diethyl malonate, while its solubility in polar protic solvents may be comparable or slightly reduced due to the increased overall hydrophobicity.

Caption: Relationship between molecular structure and predicted solubility.

Predicted Solubility Profile of Diethyl (Trifluoromethyl)propanedioate

The following table summarizes the predicted solubility of diethyl (trifluoromethyl)propanedioate in a variety of common organic solvents at ambient temperature. These predictions are derived from the known solubility of diethyl malonate and the expected influence of the trifluoromethyl group.

| Solvent | Solvent Class | Predicted Solubility of Diethyl (Trifluoromethyl)propanedioate | Rationale for Prediction |

| Hexane | Nonpolar | High | The increased lipophilicity from the -CF3 group is expected to significantly enhance solubility in nonpolar alkanes. |

| Toluene | Nonpolar (Aromatic) | Very High / Miscible | Diethyl malonate is miscible with benzene; the added lipophilicity should ensure high solubility.[5][9] |

| Diethyl Ether | Polar Aprotic | Very High / Miscible | Diethyl malonate is miscible with diethyl ether; this is expected to be maintained or enhanced.[5][9][10] |

| Dichloromethane (DCM) | Polar Aprotic | Very High / Miscible | The polarity of DCM and its ability to engage in dipole-dipole interactions should lead to high solubility. |

| Chloroform | Polar Aprotic | Very High / Miscible | Similar to DCM, and given that diethyl malonate is miscible with chloroform, high solubility is predicted.[4][5][9] |

| Ethyl Acetate | Polar Aprotic | Very High / Miscible | A good solvent for many esters; the structural similarities suggest high compatibility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very High / Miscible | A versatile polar aprotic solvent that is expected to readily dissolve the compound. |

| Acetone | Polar Aprotic | Very High / Miscible | The polarity and hydrogen bond accepting capability of acetone should facilitate dissolution. |

| Acetonitrile (ACN) | Polar Aprotic | High | Good solubility is expected due to the polar nature of acetonitrile. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High / Miscible | A strong polar aprotic solvent that should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High / Miscible | A highly polar aprotic solvent, often used for compounds with poor solubility in other solvents. |

| Methanol | Polar Protic | Moderate to High | While the -CF3 group increases hydrophobicity, the ester groups can still hydrogen bond with methanol. |

| Ethanol | Polar Protic | High | Diethyl malonate is miscible with ethanol; good solubility is expected to be retained.[5][9][10] |

| Water | Polar Protic | Very Low | Diethyl malonate is only slightly soluble in water; the hydrophobic -CF3 group will likely decrease aqueous solubility further.[4][5] |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for the experimental validation of the solubility of diethyl (trifluoromethyl)propanedioate. The protocol is based on the widely used static equilibrium method followed by quantitative analysis.

Materials and Reagents

-

Diethyl (trifluoromethyl)propanedioate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for the analytical instrument

-

Analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl (trifluoromethyl)propanedioate to a series of vials. The presence of undissolved solid after equilibration is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any suspended microparticles.

-

Accurately weigh the filtered solution.

-

Prepare a series of dilutions of the filtered solution with the same solvent for quantitative analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of known concentrations of diethyl (trifluoromethyl)propanedioate in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV, GC-FID). The choice of method will depend on the chromophoric properties and volatility of the compound.

-

Analyze the diluted samples of the saturated solution under the same conditions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of diethyl (trifluoromethyl)propanedioate in the specific solvent at the experimental temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

-

Conclusion

This guide provides a foundational understanding of the solubility of diethyl (trifluoromethyl)propanedioate in organic solvents, based on established chemical principles and data from its non-fluorinated analog. The introduction of the trifluoromethyl group is predicted to enhance its solubility in nonpolar and polar aprotic solvents. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, enabling researchers to obtain precise data for applications in drug discovery, process chemistry, and materials science.

References

-

SYNTHETIKA. (n.d.). Diethyl Malonate. Retrieved from [Link]

-

Grokipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Fiveable. Retrieved from [Link]

-

ChemBK. (2025, August 19). Diethyl malonate. Retrieved from [Link]

-

Fiveable. (2025, August 15). Trifluoromethyl Definition. Retrieved from [Link]

-

Greenchem International Limited. (n.d.). Diethyl malonate. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

Classification of organic compounds By solubility. (n.d.). University of Technology. Retrieved from [Link]

-

Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). University of Silesia. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). PMC. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methyl(2-methylpropyl)propanedioate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

-

EPA. (2025, October 15). diethyl 2-(ethylcarbamoylamino)propanedioate Properties. Retrieved from [Link]

-

The Good Scents Company. (n.d.). diethyl malonate, 105-53-3. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Diethyl Malonate - SYNTHETIKA [synthetikaeu.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. chembk.com [chembk.com]

- 10. Diethyl malonate [greenchemintl.com]

- 11. Diethyl malonate CAS#: 105-53-3 [m.chemicalbook.com]

Difference between diethyl difluoromalonate and trifluoromethyl malonate

Executive Summary

In the high-stakes arena of lead optimization, the strategic introduction of fluorine is a paramount tool for modulating

-

Diethyl Difluoromalonate (DEDFM): A "Core Modifier" used to introduce a gem-difluoro bridge (

) directly into a heterocyclic ring or chain. It acts exclusively as a 1,3-dielectrophile. -

Diethyl 2-(2,2,2-Trifluoroethyl)malonate (TFEM): A "Side-Chain Decorator" used to introduce a pendant trifluoroethyl group (

). It retains nucleophilic character at the

Critical Distinction: DEDFM is an aprotic electrophile (cannot be alkylated), whereas TFEM is a protic nucleophile (can be alkylated). Mistaking these reagents leads to immediate synthetic failure.

Structural & Electronic Profiling

The reactivity differences stem directly from the electronic environment of the

Chemical Structure Comparison

Figure 1: Structural divergence determining synthetic utility.[1][2][3] DEDFM lacks the acidic proton necessary for alkylation.

Physicochemical Properties Table

| Property | Diethyl Difluoromalonate (DEDFM) | Diethyl 2-(2,2,2-Trifluoroethyl)malonate (TFEM) |

| CAS Number | 680-65-9 | 99783-25-2 |

| Formula | ||

| Acidity ( | None (No acidic protons) | ~11.5 (Enhanced acidity vs. diethyl malonate due to |

| Primary Reactivity | 1,3-Dielectrophile (Reacts with binucleophiles) | Nucleophile (Enolate formation) or Electrophile |

| Drug Design Role | Bioisostere for Carbonyl ( | Lipophilic bulk, Metabolic blocking |

Synthetic Methodologies & Protocols

DEDFM: Synthesis of 5,5-Difluoroheterocycles

Mechanism: Since DEDFM cannot form an enolate, it relies on the nucleophilic attack of a separate species (e.g., urea, amidine, hydrazine) onto its carbonyl carbons.

Protocol: Synthesis of 5,5-Difluorobarbituric Acid Target: Construction of a gem-difluoro core.

-

Reagents:

-

Diethyl difluoromalonate (1.0 equiv, 196 mg/mmol)

-

Urea (1.2 equiv)

-

Sodium Ethoxide (NaOEt) (2.5 equiv, 21% wt in EtOH)

-

Solvent: Anhydrous Ethanol (0.5 M concentration)

-

-

Procedure:

-

Step 1: Charge a flame-dried flask with urea and anhydrous EtOH under

. -

Step 2: Add NaOEt solution dropwise at 0°C. Stir for 15 min to generate the urea anion.

-

Step 3: Add Diethyl difluoromalonate dropwise. The lack of

-protons prevents self-condensation. -

Step 4: Reflux for 4-6 hours. Monitor by LCMS (disappearance of starting ester).

-

Step 5 (Workup): Cool to RT. Quench with 1N HCl to pH 2. The product may precipitate or require extraction with EtOAc.

-

-

Key Insight: Unlike standard malonates, do not attempt to alkylate DEDFM first. It will not react with alkyl halides.

TFEM: Alkylation and Cyclization

Mechanism: TFEM possesses an acidic proton (

Protocol: Alkylation of TFEM Target: Creating a quaternary carbon center with a trifluoroethyl side chain.

-

Reagents:

-

Diethyl 2-(2,2,2-trifluoroethyl)malonate (1.0 equiv)[1]

-

Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv)

-

Base: NaH (1.1 equiv, 60% dispersion) or

(for milder conditions) -

Solvent: DMF or THF (0.2 M)

-

-

Procedure:

-

Step 1: Suspend NaH in dry THF at 0°C.

-

Step 2: Add TFEM dropwise. Evolution of

gas will be vigorous. -

Step 3: Stir for 30 min at RT to ensure complete enolate formation.

-

Step 4: Add Alkyl Halide. Heat to 60°C if necessary (steric bulk of the

-ethyl group may slow kinetics). -

Step 5: Standard aqueous workup.

-

Decision Logic: When to Use Which?

The choice between these reagents is dictated by the desired Topological Outcome in the final drug candidate.

Figure 2: Decision matrix for selecting the correct fluorinated malonate based on SAR goals.

Medicinal Chemistry Implications

-

DEDFM (

Bridge):-

Bioisosterism: The

group is electronically similar to an ether oxygen ( -

Modulation: Placing a

-

-

TFEM (

Pendant):-

Metabolic Stability: The

group blocks metabolic oxidation at the terminal position. The adjacent methylene ( -

Lipophilicity: Adds significant bulk and lipophilicity (

value), useful for filling hydrophobic pockets in the target protein.

-

References

-

PubChem. Diethyl 2,2-difluoromalonate (Compound Summary). National Library of Medicine. Available at: [Link]

(Note: "Diethyl trifluoromethylmalonate" with a direct alpha-CF3 bond is synthetically challenging and rarely used due to instability. The trifluoroethyl derivative (TFEM) described above is the standard industry alternative.)

Sources

Application Notes & Protocols: Cesium Fluoride-Mediated Alkylation of Diethyl (Trifluoromethyl)malonate

Abstract

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug design, enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Diethyl (trifluoromethyl)malonate is a key building block for introducing this moiety, yet its utility is often hampered by its sensitivity to traditional alkaline conditions, which can lead to degradation.[4] This guide provides a detailed protocol for the C-alkylation of diethyl (trifluoromethyl)malonate using cesium fluoride (CsF) as a mild and effective base. We will explore the mechanistic rationale behind this choice, present a robust, step-by-step experimental procedure, and offer insights into troubleshooting and optimization. This method circumvents common side reactions, providing a reliable pathway to valuable α-trifluoromethylated esters for researchers in pharmaceutical and materials science.

Mechanistic Rationale: The Advantage of Cesium Fluoride

The primary challenge in the alkylation of (trifluoromethyl)malonic esters is the high acidity of the α-proton, which makes the substrate susceptible to degradation under strongly basic conditions.[4] Conventional bases like sodium ethoxide can promote a degradation pathway that ultimately cleaves the C-CF₃ bond, forming non-fluorinated malonates and other byproducts.[4]

Cesium fluoride (CsF) offers a unique solution. It functions as a mild, non-hydrolytic base and a source of fluoride ions.[5][6] Its efficacy in this context stems from several key properties:

-

Mild Basicity: CsF is sufficiently basic to deprotonate the highly acidic C-H bond of the malonate without promoting the degradation pathways common with stronger alkoxide bases.[4][6]

-

Anhydrous Conditions: It can be easily dried and used under anhydrous conditions, preventing water-mediated hydrolysis of the ester groups.[6]

-

High Solubility in Organic Solvents: Compared to other alkali metal fluorides, CsF has better solubility in common organic solvents, facilitating a more efficient reaction in the solution phase.[6]

The reaction proceeds via the in-situ generation of a carbanion (enolate), which then acts as a nucleophile, attacking the alkylating agent in a classic Sɴ2 reaction. The use of CsF as a "neutral proton-removing agent" is critical to suppress the formation of degradation byproducts.[4]

Caption: CsF-mediated alkylation vs. strong base degradation pathway.

Safety & Handling

Proper safety protocols are paramount when handling the reagents involved in this procedure. The reaction should be conducted in a well-ventilated fume hood at all times.

-

Diethyl (trifluoromethyl)malonate: While specific data is limited, analogous malonic esters can cause skin and serious eye irritation.[7][8] Assume the compound is harmful and avoid contact with skin, eyes, and clothing.

-

Cesium Fluoride (CsF): A hazardous substance that is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[5][9][10] It is also hygroscopic and should be handled under an inert atmosphere.[6][11]

-

Alkylating Agents (e.g., Benzyl Bromide, Alkyl Iodides): These are often toxic, lachrymatory (tear-inducing), and corrosive. Handle with extreme care.

-

Solvents (e.g., Diglyme, DMF): Handle in a fume hood, avoiding inhalation and skin contact.

Required Personal Protective Equipment (PPE):

Experimental Protocol

This protocol describes a general procedure for the alkylation of diethyl (trifluoromethyl)malonate. The specific alkylating agent, reaction time, and temperature may require optimization. The following is adapted from a similar, established procedure for the dimethyl ester.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diethyl (trifluoromethyl)malonate | ≥97% | Commercial | Store under inert gas. |

| Cesium Fluoride (CsF) | ≥99%, anhydrous | Commercial | Dry in a vacuum oven before use.[6] |

| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Commercial | Purify if necessary. |

| Diglyme (or DMF) | Anhydrous | Commercial | Use from a solvent purification system or a freshly opened bottle. |

| Round-bottom flask & condenser | - | - | Flame- or oven-dried before use. |

| Magnetic stirrer and stir bar | - | - | - |

| Inert gas supply (N₂ or Ar) | - | - | - |

Reaction Setup & Execution

Caption: Step-by-step experimental workflow for CsF-mediated alkylation.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Reagent Addition: To the flask, add dried, powdered cesium fluoride (1.2 equivalents) and the desired alkyl halide (1.0 equivalent).

-

Solvent Addition: Add anhydrous solvent (e.g., diglyme) to the flask.

-

Heating: Begin stirring and heat the mixture to the target temperature (e.g., 70–75 °C for benzyl bromide).[4]

-

Substrate Addition: In a separate, dry vessel, prepare a solution of diethyl (trifluoromethyl)malonate (1.0 equivalent) in a small amount of anhydrous solvent. Add this solution dropwise to the heated reaction mixture over approximately 60-70 minutes.[4]

-

Causality: Adding the malonate slowly to the mixture of CsF and alkyl halide is crucial. This strategy maintains a low concentration of the malonate enolate, which minimizes potential side reactions, such as the dimerization mentioned in some literature.[4]

-

-

Reaction: After the addition is complete, continue stirring the mixture at the set temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, or ¹⁹F NMR) until the starting malonate is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography.

Troubleshooting & Optimization

| Problem | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive CsF (moisture).2. Insufficient temperature. | 1. Ensure CsF is thoroughly dried under vacuum at >100 °C before use.[6] Handle in a glovebox or under a positive pressure of inert gas.2. Incrementally increase the reaction temperature. |

| Formation of Dialkylated Product | The mono-alkylated product is deprotonated and reacts again. This is a common issue in malonic ester alkylations.[12] | Use a slight excess (1.1-1.2 equivalents) of the diethyl (trifluoromethyl)malonate relative to the alkylating agent. Add the alkyl halide slowly to the mixture of CsF and malonate.[12] |

| Formation of Dimer Byproduct | Self-condensation or reaction with degradation products, which can occur if the enolate concentration is too high.[4] | Ensure the slow, dropwise addition of the malonate to the reaction mixture as described in the protocol. This keeps the instantaneous concentration of the enolate low. |

| Ester Hydrolysis | Presence of water in the reagents or solvent. | Use rigorously dried solvents and reagents. Ensure the reaction is maintained under a strict inert atmosphere. |

Conclusion

The use of cesium fluoride provides a robust and high-yielding method for the alkylation of the base-sensitive diethyl (trifluoromethyl)malonate. By acting as a mild, non-nucleophilic base under anhydrous conditions, CsF effectively generates the required enolate for Sɴ2 substitution while preventing the degradation pathways that plague reactions using stronger bases. This protocol offers a reliable and scalable route for the synthesis of diverse α-alkylated-α-trifluoromethyl esters, which are valuable intermediates in the development of new pharmaceuticals and advanced materials.

References

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Exp. Life Sci., 2024.

- N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. Organic Letters, 2018.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethyl

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI, 2022.

- Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. SciSpace by Typeset, N/A.

- Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance. Tejano Tech, 2025.

- Cesium Fluoride Safety D

- Understanding Cesium Fluoride: A Closer Look at CsF.

- Cesium Fluoride Safety D

- Caesium fluoride. Wikipedia, N/A.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Diethyl malonate Safety Data Sheet. West Liberty University, 2009.

- Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. Organic Chemistry Portal, 1999.

- Diethyl diallylmalonate Safety D

- Diethyl difluoromalonate Safety D

- Common side products in the alkylation of diethyl malon

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. scispace.com [scispace.com]

- 5. Understanding Cesium Fluoride: A Closer Look at CsF - Oreate AI Blog [oreateai.com]

- 6. Caesium fluoride - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. prochemonline.com [prochemonline.com]

- 10. Cesium Fluoride - ESPI Metals [espimetals.com]

- 11. Caesium Fluoride: Exploring the Applications and Prospects of a Promising Chemical Substance - HEAVEN [heavenmaterials.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Knoevenagel Condensation of Diethyl (Trifluoromethyl)propanedioate

This Application Note is designed for researchers requiring high-fidelity synthesis of

Part 1: Executive Summary & Mechanistic Insight

The "Fluorine Challenge"

Performing a Knoevenagel condensation with diethyl (trifluoromethyl)propanedioate (

-

Nucleophilic Deactivation: The strongly electron-withdrawing

group stabilizes the malonate carbanion, significantly lowering its HOMO energy and making it a "hard," sluggish nucleophile. -

Thermodynamic Reversibility (The Aldol Trap): If the nucleophilic attack occurs, the resulting intermediate (

-hydroxy alkoxide) is destabilized by the steric bulk of the

The Solution: To drive this reaction to completion, one must employ Lewis Acid Activation (to activate the aldehyde electrophile) and Kinetic Trapping (to force dehydration). This guide presents the two most robust protocols: the Lehnert Modification (

Mechanistic Pathway & Energy Landscape

The following diagram illustrates the critical transition states where standard catalysis fails and Lewis Acid catalysis succeeds.

Figure 1: The Titanium(IV) mediated pathway prevents the retro-aldol step by tightly chelating the intermediate oxygen atoms, facilitating the difficult elimination of the bulky

Part 2: Experimental Protocols

Method A: The Lehnert Protocol ( Mediated)

Status: Gold Standard (Highest Yield, Broadest Scope)

Mechanism:

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aldehyde (R-CHO) | 1.0 eq | Electrophile |

| 1.0 - 1.1 eq | Nucleophile | |

| 2.0 - 2.2 eq | Lewis Acid / Dehydrating Agent | |

| Pyridine | 4.0 - 4.4 eq | Base |

| THF or DCM | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Add anhydrous THF (or DCM) and cool the system to 0°C using an ice bath.

-

Titanium Addition: Add anhydrous

(2.0 eq) dropwise. Caution: Vigorous fuming occurs. Ensure proper venting. A yellow/orange suspension will form (the -

Substrate Addition: Add the aldehyde (1.0 eq) and diethyl (trifluoromethyl)propanedioate (1.0 eq) to the flask.

-

Base Addition (Critical): Dissolve Pyridine (4.0 eq) in a small volume of solvent. Add this solution dropwise over 30–60 minutes at 0°C.

-

Note: The reaction is exothermic. The color typically deepens to dark red/brown.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC or

NMR. -

Quench: Cool back to 0°C. Quench carefully with water or saturated

. -

Workup: Extract with

or EtOAc (x3). Wash combined organics with 1M HCl (to remove pyridine), saturated -

Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is an electron-deficient alkene and can be sensitive to silica; neutralize silica with 1%

if degradation is observed.

Method B: Anhydride-Promoted Dehydration

Status: Robust Alternative (Best for non-sensitive aldehydes)

Mechanism: Uses acetic anhydride (

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aldehyde | 1.0 eq | Electrophile |

| 1.2 eq | Nucleophile | |

| Acetic Anhydride | 5.0 - 10.0 eq | Solvent / Dehydrating Agent |

| 0.5 - 1.0 eq | Catalyst |

Step-by-Step Procedure

-